Acrylophenone, 3,3-diphenyl-

Catalog No.
S774619
CAS No.
849-01-4
M.F
C21H16O
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylophenone, 3,3-diphenyl-

CAS Number

849-01-4

Product Name

Acrylophenone, 3,3-diphenyl-

IUPAC Name

1,3,3-triphenylprop-2-en-1-one

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C21H16O/c22-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H

InChI Key

PTKAYCBILQSQRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Microtubule Interactions and Cell Biology:

Studies have investigated the interaction of 3,3-Diphenyl Acrylophenone with microtubules, essential components of the cellular cytoskeleton. These studies suggest that the compound binds to tubulin, the building block of microtubules, and disrupts its polymerization process []. This disruption can affect various cellular functions, including cell division and movement.

However, further research is needed to fully understand the specific mechanisms of action of 3,3-Diphenyl Acrylophenone on microtubules and its potential implications for various biological processes [].

Organic Synthesis and Polymer Chemistry:

3,3-Diphenyl Acrylophenone, due to its reactive ketone and alkene functional groups, has been explored as a building block in organic synthesis. Researchers have utilized it in the preparation of various functionalized molecules, including heterocycles, which are essential components in drugs and other materials [, ].

Furthermore, the compound's unsaturated nature makes it a potential candidate for the development of new polymers. Studies have shown its potential for polymerization reactions, leading to the formation of various polymeric materials with desired properties [].

Future Research Directions:

While current research on 3,3-Diphenyl Acrylophenone is limited, the initial findings suggest potential applications in various scientific fields. Further investigations are crucial to:

  • Elucidate the exact mechanisms of its interaction with microtubules and its potential for affecting cell biology processes.
  • Explore its potential as a building block for the synthesis of novel drugs and functional materials.
  • Investigate its feasibility for the development of new polymeric materials with desired properties.

Acrylophenone, 3,3-diphenyl- is an organic compound with the molecular formula C21H16O and a molecular weight of approximately 284.35 g/mol. It features a phenyl group at both the 3 and 3' positions of the acrylophenone structure, which contributes to its unique chemical properties. This compound is categorized as a ketone and is known for its ability to undergo polymerization, making it valuable in various industrial applications .

, including:

  • Polymerization: It can be polymerized through radical or anionic mechanisms to form poly(phenylvinyl ketone), which is useful in creating resins and coatings .
  • Mannich Reaction: It can be synthesized using acetophenone, formaldehyde, and an amine hydrochloride through a Mannich reaction, which introduces amine functionalities into the compound .
  • Condensation Reactions: Acrylophenone can also undergo condensation reactions with various nucleophiles, allowing for further functionalization of the molecule.

The primary synthesis method for acrylophenone involves the Mannich reaction:

  • Starting Materials:
    • Acetophenone
    • Formaldehyde
    • Amine hydrochloride
  • Procedure:
    • Mix acetophenone with formaldehyde and an amine hydrochloride under controlled conditions.
    • The reaction typically requires a catalyst and specific temperature control to ensure optimal yield.
    • The product can be purified through recrystallization or chromatography techniques.

This method allows for the introduction of functional groups that can be further modified for specific applications .

Acrylophenone, 3,3-diphenyl- has several applications:

  • Polymer Production: It serves as a comonomer in the manufacture of poly(phenylvinyl ketone) resins used in coatings and adhesives.
  • Chemical Intermediate: The compound acts as a building block for synthesizing more complex organic molecules in research and industrial chemistry.
  • Potential Medicinal Uses: Due to its biological activity, it may find applications in pharmaceuticals, particularly in cancer treatment research .

Interaction studies involving acrylophenone primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex organic compounds. Furthermore, investigations into its biological interactions with enzymes or cellular pathways are ongoing but not yet fully characterized. Such studies are crucial for understanding its therapeutic potential and safety profile .

Several compounds share structural similarities with acrylophenone, 3,3-diphenyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
BenzophenoneC13H10OUsed in UV filters; lacks the diphenyl structure.
4-Phenylbutan-2-oneC11H12OExhibits similar ketonic properties; less bulky.
TriphenylmethanolC19H20OContains multiple phenyl groups; different reactivity.
1,3-DiphenylpropenoneC15H12OSimilar structure but fewer phenyl groups.

Uniqueness of Acrylophenone

Acrylophenone's uniqueness lies in its dual phenyl substituents at the 3-position, which enhance its stability and reactivity compared to simpler ketones like benzophenone. This structural feature contributes significantly to its polymerization capabilities and potential biological activities, making it a valuable compound in both industrial and research settings .

XLogP3

5.6

Other CAS

849-01-4

Dates

Modify: 2024-04-14

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